6-Ketoestrone
Overview
Description
6-Ketoestrone is not directly mentioned in the provided papers; however, the papers do discuss related compounds and synthetic methods that could be relevant to the study of 6-ketoestrone. For instance, the synthesis of 18-hydroxyestrone, a structurally related compound to estrone, is described, which could provide insights into the synthesis of 6-ketoestrone derivatives . Additionally, the papers discuss various synthetic strategies and chemical reactions that could be applicable to the synthesis and modification of 6-ketoestrone, such as the organocatalytic asymmetric 1,6-additions of beta-ketoesters , and the synthesis of 6-substituted-4-hydroxy-2-pyridinones .
Synthesis Analysis
The synthesis of related compounds involves several innovative approaches that could be adapted for the synthesis of 6-ketoestrone. For example, the synthesis of ketolides, which are 3-oxo-6-O-methylerythromycin derivatives, involves the introduction of a keto function and further modifications of the macrolactone backbone . Similarly, the synthesis of 6-substituted-4-hydroxy-2-pyridinones via intramolecular ketene trapping could potentially be applied to the synthesis of 6-ketoestrone analogs . The formal synthesis of 18-hydroxyestrone also provides a method that could be relevant for synthesizing 6-ketoestrone, as it involves the preparation of intermediates that are structurally similar to estrone .
Molecular Structure Analysis
While the molecular structure of 6-ketoestrone is not directly analyzed in the papers, the structural analyses of related compounds could provide valuable information. For instance, the organocatalytic asymmetric 1,6-additions to electron-poor dienes described in the papers could help in understanding the stereochemistry and molecular interactions of 6-ketoestrone derivatives . The synthesis of estrone variants based on 6-methoxy-1-vinyl-2-naphthol also involves structural considerations that could be relevant to the molecular structure of 6-ketoestrone .
Chemical Reactions Analysis
The papers describe several chemical reactions that could be relevant to the study of 6-ketoestrone. The ketolides paper discusses the antibacterial activity of the synthesized compounds, which suggests that modifications to the 6-position of erythromycin derivatives can lead to significant biological activity . This could imply that similar modifications to 6-ketoestrone might also affect its biological properties. The organocatalytic asymmetric 1,6-additions of beta-ketoesters and glycine imine provide a method for introducing chirality and functional groups into compounds, which could be useful for modifying 6-ketoestrone .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-ketoestrone are not directly discussed in the papers. However, the synthesis and study of related compounds, such as ketolides and estrone derivatives, involve considerations of solubility, reactivity, and stability that could be extrapolated to 6-ketoestrone . The antibacterial activity of ketolides also suggests that the introduction of a keto function at specific positions can significantly alter the biological properties of a compound .
Scientific Research Applications
Neurological Research
Ketamine's Role in Stress-Induced Cocaine Seeking : Research demonstrates that Ketoconazole, a compound similar to ketamine, blocks stress-induced reinstatement of cocaine-seeking behavior in rats. This highlights the potential of certain compounds in studying addiction-related behaviors and stress responses (Mantsch & Goeders, 1999).
Investigating Ketamine's Neuroprotective Properties : A study on the ketogenic diet, which increases ketone bodies including ketamine, reveals its neuroprotective effects against 6-hydroxydopamine neurotoxicity in a rat model of Parkinson's disease. This research highlights the potential therapeutic applications of ketamine and similar compounds in neurodegenerative diseases (Cheng et al., 2009).
Exploring Ketamine's Anti-inflammatory Effects : Studies suggest that ketamine, at certain doses, can modulate levels of inflammatory cytokines, potentially linking its effects to neuroinflammation and neurotoxicity (Li et al., 2017).
Impact of Ketogenic Diet on Seizure Models : Research indicates that ketogenic diet treatments, which elevate ketone bodies including ketamine, can paradoxically worsen seizures in certain models, suggesting a complex interaction with brain activity and energy metabolism (Lucchi et al., 2017).
Anesthetic and Anti-inflammatory Research
Ketamine's Anti-inflammatory Properties in Surgery : Ketamine, administered perioperatively, shows potential in attenuating the inflammatory response to surgery, as evidenced by reduced concentrations of the biomarker interleukin-6 (Dale et al., 2012).
Adenosine's Role in Ketamine's Anti-inflammatory Action : Research suggests that the anti-inflammatory effects of ketamine during sepsis may be mediated by the release of adenosine acting through specific receptors (Mazar et al., 2005).
Safety And Hazards
properties
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15,19H,4-7,9H2,1H3/t12-,13-,15+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVYPIGRPWIXHQ-ONUSSAAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(=O)C4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514400 | |
Record name | 3-Hydroxyestra-1,3,5(10)-triene-6,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ketoestrone | |
CAS RN |
1476-34-2 | |
Record name | 6-Ketoestrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1476-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyestra-1,3,5(10)-triene-6,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Ketoestrone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJN9234S5H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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